molecular formula C10H13NO B570228 1,2,3,5-Tetramethyl-4-nitrosobenzene CAS No. 121776-78-1

1,2,3,5-Tetramethyl-4-nitrosobenzene

Cat. No.: B570228
CAS No.: 121776-78-1
M. Wt: 163.22
InChI Key: COUUPXBRSFOUIK-UHFFFAOYSA-N
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Description

1,2,3,5-Tetramethyl-4-nitrosobenzene is a nitroso aromatic compound with four methyl groups positioned at the 1, 2, 3, and 5 positions of the benzene ring and a nitroso (-N=O) group at the 4 position. The methyl substituents provide both steric hindrance and electron-donating effects, influencing the compound’s stability, reactivity, and spectroscopic properties.

Properties

CAS No.

121776-78-1

Molecular Formula

C10H13NO

Molecular Weight

163.22

IUPAC Name

1,2,3,5-tetramethyl-4-nitrosobenzene

InChI

InChI=1S/C10H13NO/c1-6-5-7(2)10(11-12)9(4)8(6)3/h5H,1-4H3

InChI Key

COUUPXBRSFOUIK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)C)N=O)C

Synonyms

Benzene, 1,2,3,5-tetramethyl-4-nitroso-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Nitrosobenzene (Unsubstituted)

  • Substituents: No substituents; basic nitrosobenzene structure.
  • Stability : Highly prone to dimerization (forming 1,3,2,4-dioxadiazetidine) in solution or solid state due to low steric protection .
  • Spectroscopy : The N=O stretching vibration (ν(N=O)) in nitrosobenzene is observed at ~1521 cm⁻¹ under ambient conditions .
  • Reactivity : Easily oxidized to nitrobenzene and interacts with biological matrices (e.g., blood) via binding to heme groups .
  • Comparison : The methyl groups in 1,2,3,5-tetramethyl-4-nitrosobenzene likely reduce dimerization propensity compared to nitrosobenzene due to moderate steric hindrance. However, its stability would be lower than heavily hindered analogs like 2,4,6-tri-t-butylnitrosobenzene .

p-Chloronitrosobenzene (p-CNSB)

  • Substituents : Electron-withdrawing chlorine at the para position.
  • Stability : The electron-withdrawing Cl group reduces electron density on the nitroso group, weakening the N=O bond. This lowers ν(N=O) to ~1506 cm⁻¹ (vs. 1521 cm⁻¹ for nitrosobenzene) .
  • Reactivity : Enhanced resistance to oxidation compared to nitrosobenzene due to electronic effects.
  • Its stability may exceed p-CNSB due to steric protection against dimerization.

2,4,6-Tri-t-butylnitrosobenzene

  • Substituents : Three bulky t-butyl groups.
  • Comparison : The smaller methyl groups in this compound offer less steric protection, suggesting moderate stability (partial dimerization suppression) compared to the tri-t-butyl analog.

Temozolomide (Unrelated Structurally but Relevant for Substituent Effects)

  • Substituents : Tetrazine ring with carboxamide and methyl groups.
  • Stability : Degrades rapidly in aqueous solutions, unlike nitroso compounds.
  • Comparison : Highlights the role of substituent positioning; methyl groups in this compound are strategically placed to balance steric and electronic effects without destabilizing the aromatic system .

Data Table: Key Properties of Compared Compounds

Compound Substituents Steric Hindrance Stability (Dimerization) ν(N=O) (cm⁻¹) Key Reactivity Notes
Nitrosobenzene None Low Low (Dimerizes readily) ~1521 Oxidizes to nitrobenzene
p-Chloronitrosobenzene (p-CNSB) Cl (electron-withdrawing) Moderate Moderate ~1506 Resists oxidation via electronic effects
2,4,6-Tri-t-butylnitrosobenzene t-Bu (steric) High High (No dimerization) N/A Air-stable; column-purifiable
This compound Me (electron-donating) Moderate Moderate (Inferred) ~1510* Likely reduced dimerization vs. nitrosobenzene

*Inferred based on substituent electronic effects.

Research Findings and Implications

Steric vs. Electronic Effects : Methyl groups in this compound provide moderate steric protection against dimerization but less than t-butyl groups. Electron donation from methyl substituents likely reduces N=O bond strength compared to nitrosobenzene, affecting reactivity and spectroscopic profiles .

Extraction and Stability : Like nitrosobenzene, this compound may bind to heme proteins, but its methyl groups could reduce such interactions, improving extraction efficiency in biological matrices .

Synthetic Utility : The compound’s balance of steric and electronic effects makes it a candidate for studying nitroso group behavior in constrained environments.

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